3-tert-Butyl-2-pyrazolin-5-one

説明

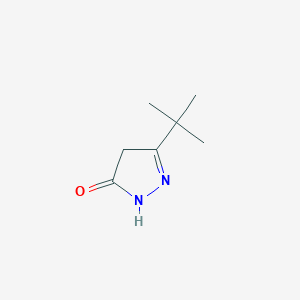

Structure

3D Structure

特性

IUPAC Name |

3-tert-butyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(10)9-8-5/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNOHRWEOSDGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334343 | |

| Record name | 3-tert-Butyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29211-68-5 | |

| Record name | 3-tert-Butyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

characterization of 3-tert-Butyl-2-pyrazolin-5-one NMR spectroscopy

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 3-tert-Butyl-2-pyrazolin-5-one

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of heterocyclic compounds. This guide provides a comprehensive technical overview of the methodologies and interpretation strategies for the characterization of 3-tert-Butyl-2-pyrazolin-5-one. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the underlying chemical principles, the causality behind experimental design, and the establishment of a self-validating analytical workflow. We will explore the critical role of tautomerism in the pyrazolinone system, detail robust 1D and 2D NMR experimental protocols, and present a full analysis of the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a definitive understanding of this molecule's structural features.

Introduction: The Structural Challenge of Pyrazolinones

Pyrazolin-5-ones are a class of five-membered heterocyclic compounds that form the core scaffold of numerous molecules with significant biological and industrial applications, including pharmaceuticals, agrochemicals, and dyes.[1] The specific compound, 3-tert-Butyl-2-pyrazolin-5-one, incorporates a bulky tert-butyl group, which significantly influences its electronic environment and solubility.

The primary challenge in the characterization of pyrazolin-5-ones is their existence in multiple tautomeric forms.[2] Depending on the substitution pattern, solvent, and physical state (solid or solution), the molecule can exist in equilibrium between three primary forms: the CH, OH, and NH tautomers.[3][4] Distinguishing between these forms is not merely an academic exercise; it is critical, as the dominant tautomer dictates the molecule's chemical reactivity, hydrogen bonding capability, and ultimately, its biological activity. NMR spectroscopy is uniquely suited to resolve this structural ambiguity.[5]

Figure 1: Tautomeric equilibrium of 3-tert-Butyl-2-pyrazolin-5-one, illustrating the CH, OH, and NH forms.

Foundational NMR Principles for Pyrazolinone Analysis

A successful NMR analysis hinges on understanding the expected spectral signatures of the molecule's constituent parts. The interpretation strategy relies on three pillars: chemical shift (δ), spin-spin coupling (J), and multi-bond correlations.

Expertise in Chemical Shift Prediction

-

The Tert-Butyl Group: The tert-butyl group provides an unmistakable landmark in the ¹H NMR spectrum. Comprising nine chemically equivalent protons, it generates a sharp, intense singlet.[6] Its chemical shift typically appears far upfield, generally in the range of 0.5–2.0 ppm, due to the shielding effect of the sp³-hybridized carbons.[7] In the ¹³C NMR spectrum, the three equivalent methyl carbons resonate between 20–42 ppm, while the quaternary carbon appears distinctly around 30-35 ppm.[7][8]

-

The Pyrazolinone Ring: The signals from the ring protons and carbons are highly diagnostic of the dominant tautomeric form.

-

CH Tautomer: This form is characterized by a methylene group (-CH₂-) at the C4 position. These protons are diastereotopic and will appear as a pair of signals, often as complex multiplets or a distinct AB quartet, typically in the 3.0-3.5 ppm range.[9] The C4 carbon itself will appear as an aliphatic signal in the ¹³C spectrum.

-

OH Tautomer: The presence of this aromatic form would be confirmed by a methine proton (-CH=) at C4 and a broad, exchangeable hydroxyl (-OH) proton signal. The C4 proton would be shifted downfield into the olefinic region.

-

NH Tautomer: This form would also feature a methine proton at C4, and its ¹H NMR spectrum would be distinguished by the presence of two distinct, exchangeable N-H proton signals.

-

The choice of deuterated solvent is critical, as it can shift the tautomeric equilibrium. Non-polar solvents like deuterochloroform (CDCl₃) often favor the CH form, while polar, hydrogen-bond-accepting solvents like DMSO-d₆ can stabilize the OH or NH forms.[3]

Trustworthiness Through Coupling Constants

In tautomers containing a proton at C4, this proton will exhibit spin-spin coupling with adjacent protons. For instance, in a substituted pyrazoline ring, the protons at C4 and C5 often form an ABX spin system, resulting in characteristic doublet of doublets patterns that can be used to confirm connectivity.[9] The magnitude of the coupling constant (J-value) provides valuable information about the dihedral angle between the coupled protons.

A Self-Validating Experimental Workflow

The following protocol is designed to provide unambiguous structural characterization. The inclusion of 2D NMR experiments is not optional; it is essential for creating a self-validating dataset where assignments are confirmed through multiple, independent correlations.

Figure 2: Recommended experimental workflow for the complete NMR characterization of 3-tert-Butyl-2-pyrazolin-5-one.

Experimental Protocols

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-tert-Butyl-2-pyrazolin-5-one.

-

Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8 atom % D) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[10]

-

Causality: The choice of solvent is the most critical variable. CDCl₃ is an excellent starting point to favor the less polar CH tautomer. A parallel experiment in DMSO-d₆ should be conducted to investigate the potential stabilization of OH or NH tautomers.

-

-

1D NMR Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for full magnetization recovery, which is crucial for accurate integration, especially of quaternary carbon-adjacent protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which is invaluable for assigning the pyrazolinone ring carbons.[8]

-

-

2D NMR Data Acquisition:

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, revealing the connectivity within proton spin systems.[11]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond correlation). It is the most reliable way to assign protonated carbons.[12]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the overall molecular structure. It reveals correlations between protons and carbons over two or three bonds, linking together molecular fragments that have no direct proton-proton connections (e.g., connecting the tert-butyl protons to the pyrazolinone ring).[11]

-

Spectral Interpretation: A Case Study in CDCl₃

Based on established principles for pyrazolinones in non-polar solvents, the CH tautomer is the most probable form. The following is a detailed interpretation of its expected NMR data.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts and multiplicities are summarized below. These assignments are validated and confirmed through the 2D NMR correlation data.

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) |

| 1 (NH) | ~8.0-10.0 | broad singlet | - | - |

| 3 (C) | - | - | ~160-165 | Quaternary (C) |

| 4 (CH₂) | ~3.2 | singlet | ~40-45 | CH₂ (negative) |

| 5 (C=O) | - | - | ~170-175 | Quaternary (C=O) |

| 6 (C(CH₃)₃) | - | - | ~30-35 | Quaternary (C) |

| 7 (CH₃) | ~1.2 | singlet | ~28-30 | CH₃ (positive) |

Authoritative Grounding with 2D NMR Correlations

Unambiguous assignment requires the use of 2D NMR. The HMBC experiment is the cornerstone of this validation process.

Sources

- 1. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. emerypharma.com [emerypharma.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

Solubility Profile of 3-tert-Butyl-2-pyrazolin-5-one in Organic Solvents: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers

Abstract: 3-tert-Butyl-2-pyrazolin-5-one is a heterocyclic compound featuring a pyrazolinone core, a functional motif significant in medicinal chemistry and material science. Understanding its solubility in various organic solvents is a critical prerequisite for its application in drug discovery, synthesis, and formulation development. This guide provides a comprehensive analysis of the factors governing the solubility of this compound. In the absence of extensive published quantitative data, this document establishes a predictive framework based on molecular structure and first principles of physical chemistry. Furthermore, it offers a detailed, self-validating experimental protocol for researchers to accurately determine solubility in their own laboratory settings, ensuring reliable and reproducible results.

Introduction: The Significance of Solubility for a Versatile Scaffold

3-tert-Butyl-2-pyrazolin-5-one, belonging to the pyrazolone class of heterocyclic compounds, presents a structure of dual character. The pyrazolone ring itself is a versatile scaffold found in numerous pharmacologically active agents, including anti-inflammatory, analgesic, and antipyretic drugs[1][2]. Its utility is often dictated by the substituents attached to the core. In this case, the bulky, nonpolar tert-butyl group significantly influences the molecule's physicochemical properties.

The solubility of a compound is not merely a physical constant; it is a critical determinant of its utility. In drug development, solubility impacts bioavailability, formulation, and administration routes[1][3]. For synthetic chemists, it governs the choice of reaction media, purification methods (like recrystallization), and product isolation. This guide addresses the solubility of 3-tert-Butyl-2-pyrazolin-5-one by merging theoretical prediction with practical, actionable experimental methodology.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before exploring its behavior in solution. Key properties for 3-tert-Butyl-2-pyrazolin-5-one are summarized below.

| Property | Value | Source |

| CAS Number | 29211-68-5 | [NIST WebBook][4] |

| Molecular Formula | C₇H₁₂N₂O | [NIST WebBook][4] |

| Molecular Weight | 140.18 g/mol | [NIST WebBook][4] |

| Structure | A five-membered pyrazolinone ring with a tert-butyl group at position 3. | [NIST WebBook][4] |

| Octanol/Water Partition Coefficient (logP) | Data not explicitly available, but predicted to be moderately lipophilic. | [Cheméo][5] |

Theoretical Principles of Solubility: A Molecule of Two Halves

The solubility of 3-tert-Butyl-2-pyrazolin-5-one is best understood by dissecting its structure into two distinct domains: the polar heterocyclic core and the nonpolar aliphatic substituent. The guiding principle is the classic axiom of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[6][7].

-

The Polar Core: The 2-pyrazolin-5-one ring contains amide-like functionality and can exhibit keto-enol tautomerism. This part of the molecule is capable of hydrogen bonding (both as a donor, N-H, and an acceptor, C=O) and dipole-dipole interactions. This polar nature suggests an affinity for polar solvents.

-

The Nonpolar Substituent: The tert-butyl group is a large, sterically hindering, and entirely nonpolar (hydrophobic) moiety. It can only engage in weak van der Waals forces (induced dipole-induced dipole). This group will favor interactions with nonpolar solvents and sterically hinder the solvation of the polar core by solvent molecules.

The overall solubility in a given solvent is a balance between these competing characteristics.

Figure 1: Intermolecular force interactions governing the solubility of 3-tert-Butyl-2-pyrazolin-5-one.

Predictive Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the polar pyrazolinone ring. The alkyl chain has some affinity for the tert-butyl group. |

| Polar Aprotic | DMSO, Acetone, Ethyl Acetate | Moderate to High | These solvents have strong dipoles that can interact with the polar core. DMSO is a particularly strong solvent. Solubility may be slightly lower than in protic solvents due to the lack of H-bond donation. |

| Nonpolar | Hexane, Toluene | Low to Very Low | These solvents lack the polarity and hydrogen bonding capability to effectively solvate the polar pyrazolinone ring. The favorable interaction with the tert-butyl group is insufficient to overcome the energy penalty of breaking the crystal lattice of the solid. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate dipole moment and can act as weak hydrogen bond acceptors, offering a balance that can solvate both the polar and nonpolar portions of the molecule to some extent. |

Experimental Protocol for Solubility Determination

As a self-validating system, this protocol is designed to provide a reliable, semi-quantitative measure of solubility. The causality behind each step is explained to ensure robust experimental design.

Objective: To determine the solubility of 3-tert-Butyl-2-pyrazolin-5-one in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

3-tert-Butyl-2-pyrazolin-5-one (ensure high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, ensure chemical compatibility with solvent)

-

HPLC or UV-Vis spectrophotometer for quantification (optional, for high accuracy)

Methodology: The Equilibrium Saturation Method

This method ensures that the solvent is fully saturated with the solute, providing the most accurate measure of solubility.

Step 1: Preparation

-

Label vials for each solvent to be tested.

-

Equilibrate all solvents and the solid compound to the desired experimental temperature (e.g., 25 °C) for at least one hour. Causality: Solubility is highly temperature-dependent; this step prevents thermal fluctuations from affecting the result.[8][9]

Step 2: Addition of Solute and Solvent

-

Accurately weigh a known excess amount of 3-tert-Butyl-2-pyrazolin-5-one into each vial. An excess is critical to ensure saturation is reached. For a 2 mL solvent volume, starting with ~100 mg is a reasonable assumption.

-

Pipette a precise volume of the pre-equilibrated solvent (e.g., 2.00 mL) into each vial.

Step 3: Equilibration

-

Cap the vials tightly to prevent solvent evaporation.

-

Place the vials in the constant temperature shaker/stirrer.

-

Agitate the slurry for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal for compounds that dissolve slowly. Causality: Reaching thermodynamic equilibrium between the dissolved and undissolved solid is not instantaneous and is the single most critical factor for accuracy.

Step 4: Sample Preparation and Analysis

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. Causality: Filtration is mandatory to remove microscopic solid particles that would otherwise lead to a gross overestimation of solubility.

-

Accurately weigh the vial containing the filtered solution.

Step 5: Gravimetric Determination

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

-

Once the solvent is fully removed, weigh the vial again. The mass difference corresponds to the amount of dissolved 3-tert-Butyl-2-pyrazolin-5-one.

-

Calculate the solubility:

-

Solubility (mg/mL) = (Mass of residue) / (Volume of solvent used)

-

Solubility (g/100mL) = (Mass of residue in g) / (Volume of solvent in mL) * 100

-

Figure 2: Experimental workflow for determining the equilibrium solubility of 3-tert-Butyl-2-pyrazolin-5-one.

Factors Influencing Experimental Outcomes

-

Compound Purity: Impurities can either increase or decrease apparent solubility. Always use the highest purity material available and report it.

-

Solvent Grade and Water Content: Trace amounts of water in organic solvents can significantly alter the solubility of compounds capable of hydrogen bonding. Use anhydrous, analytical-grade solvents.

-

Temperature Control: As noted, solubility can change dramatically with temperature[7][9]. Maintain and report the temperature with high precision (e.g., 25.0 ± 0.5 °C).

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The history of the solid material can influence the results.

Conclusion

While published quantitative data on the solubility of 3-tert-Butyl-2-pyrazolin-5-one is scarce, a robust understanding of its molecular structure allows for a strong predictive assessment. The molecule's amphiphilic nature, with a polar pyrazolinone core and a nonpolar tert-butyl group, suggests moderate to high solubility in polar organic solvents (both protic and aprotic) and poor solubility in nonpolar solvents. For researchers requiring precise data for applications in drug development or chemical synthesis, the detailed equilibrium saturation protocol provided in this guide offers a reliable and scientifically sound method for in-house determination. Adherence to the principles of temperature control, purity, and proper equilibration is paramount for achieving accurate and reproducible results.

References

-

Cheméo. (n.d.). Chemical Properties of 3-tert-Butyl-2-pyrazolin-5-one (CAS 29211-68-5). Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 3-tert-Butyl-2-pyrazolin-5-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

Thompson Rivers University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 3-tert-Butyl-2-pyrazolin-5-one Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyrazolone Derivatives in Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. Retrieved from [Link]

-

PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

ACS Publications. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). PubChem SID: 22405111. Retrieved from [Link]

-

PubMed Central. (2013). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

ProQuest. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

-

MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved from [Link]

-

MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-NITROSODIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 3-TERT-BUTYL-1-METHYL-2-PYRAZOLIN-5-ONE - Safety Data Sheet [chemicalbook.com]

- 6. 3-tert-Butyl-2-pyrazolin-5-one (CAS 29211-68-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. selleckchem.com [selleckchem.com]

- 8. 3-Methyl-1-phenyl-2-pyrazolin-5-one, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Ethyl 5-(tert-butyl)-2H-pyrazole-3-carboxylate | 83405-70-3 [chemicalbook.com]

Elucidating the Tautomeric Landscape of 3-tert-Butyl-2-pyrazolin-5-one in Solution: A Methodological and Mechanistic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolin-5-ones are a cornerstone heterocyclic motif in medicinal chemistry, renowned for their broad pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] The biological efficacy and physicochemical properties of these compounds are intrinsically linked to their tautomeric state, which can vary dramatically with their environment.[3] Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, influences a molecule's hydrogen bonding capacity, polarity, and shape, thereby dictating its interaction with biological targets.[3] This guide provides a comprehensive technical overview of the tautomerism of 3-tert-Butyl-2-pyrazolin-5-one, a model compound whose bulky tert-butyl group presents interesting electronic and steric influences. We will delve into the mechanistic underpinnings of its tautomeric equilibrium in solution, provide field-proven experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and discuss the critical role of solvent choice in modulating the tautomeric preference.

The Tautomeric Challenge in Pyrazolin-5-ones

For a 1-unsubstituted-3-substituted-2-pyrazolin-5-one like 3-tert-Butyl-2-pyrazolin-5-one, three principal prototropic tautomers are in equilibrium: the CH, OH, and NH forms.[2][4] Each form possesses a unique electronic distribution and geometry, which translates to distinct chemical reactivity and biological activity.

-

CH-Form (Keto): 3-tert-Butyl-1,2-dihydro-3H-pyrazol-3-one. Features a methylene group at the C4 position.

-

OH-Form (Enol): 5-tert-Butyl-1H-pyrazol-3-ol. An aromatic pyrazole ring with a hydroxyl group at C5.

-

NH-Form (Keto): 3-tert-Butyl-1,2-dihydro-pyrazol-5-one. Features an imine-like nitrogen in the ring and a ketone at C5.

The position of this equilibrium is not fixed; it is a delicate balance governed by the intrinsic stability of each tautomer and, crucially, its interactions with the surrounding solvent molecules.[5] Understanding and controlling this equilibrium is paramount in drug development for ensuring consistent product quality, predicting bioavailability, and optimizing drug-receptor interactions.

Figure 1: Prototropic tautomeric equilibrium of 3-tert-Butyl-2-pyrazolin-5-one.

The Decisive Role of the Solvent

The solvent is not a passive medium but an active participant in determining the predominant tautomeric form. The polarity, proticity, and hydrogen-bonding capability of the solvent directly influence the stability of each tautomer.[5]

-

Nonpolar Aprotic Solvents (e.g., CDCl₃, C₆D₆): In these environments, solute-solute interactions can dominate. The CH form is often favored due to its lower polarity. Alternatively, the OH form may exist as hydrogen-bonded dimers.[6][7]

-

Polar Aprotic Solvents (e.g., DMSO-d₆, Acetonitrile): These solvents can act as hydrogen bond acceptors. They disrupt the self-association of pyrazolone molecules and can stabilize the more polar NH and OH tautomers.[6][7] In DMSO, for instance, intermolecular hydrogen bonds are often broken, favoring monomeric species.[6][7]

-

Polar Protic Solvents (e.g., CD₃OD, D₂O): These solvents are strong hydrogen bond donors and acceptors. They can effectively solvate and stabilize all three forms, but often show a preference for the OH and NH tautomers by engaging in strong hydrogen bonding interactions.[5]

The stability of the tautomers generally increases with rising solvent polarity.[5] This phenomenon is attributed to the modulation of the molecular dipole moment by the solvent, underscoring the importance of solute polarization effects.[5]

Experimental Characterization: Protocols and Interpretation

A multi-pronged spectroscopic approach is essential for unambiguously characterizing the tautomeric equilibrium. NMR and UV-Vis spectroscopy are the primary tools, each providing complementary insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution, as it allows for the direct observation and quantification of the different species present, provided the rate of interconversion is slow on the NMR timescale.[6]

Causality of the Method: Each tautomer (CH, OH, NH) has a unique set of protons and carbons in distinct chemical environments, leading to characteristic chemical shifts (δ) and coupling constants (J). By comparing the observed spectrum to reference data or spectra of "fixed" derivatives (where the mobile proton is replaced by a non-labile group like methyl), one can assign the signals and determine the relative populations.[7]

Experimental Protocol: Solvent-Dependent NMR Analysis

-

Sample Preparation:

-

Accurately weigh ~10 mg of 3-tert-Butyl-2-pyrazolin-5-one into three separate high-quality 5 mm NMR tubes.

-

To each tube, add ~0.6 mL of a different deuterated solvent to represent varying polarities:

-

Tube 1: Chloroform-d (CDCl₃, nonpolar aprotic)

-

Tube 2: Dimethyl sulfoxide-d₆ (DMSO-d₆, polar aprotic)

-

Tube 3: Methanol-d₄ (CD₃OD, polar protic)

-

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrumental Setup (300-500 MHz Spectrometer):

-

Acquire standard ¹H and ¹³C{¹H} spectra for each sample at a constant temperature (e.g., 298 K).

-

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

For ¹³C NMR, typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

Reference the spectra to the residual solvent signal (CDCl₃: δH 7.26, δC 77.16; DMSO-d₆: δH 2.50, δC 39.52; CD₃OD: δH 3.31, δC 49.00).[6]

-

-

Data Analysis and Interpretation:

-

¹H NMR: Look for key diagnostic signals. The CH form will show a singlet or multiplet for the CH₂ group at C4 (typically δ ~3.0-3.5 ppm). The OH and NH forms will have exchangeable OH and NH protons, which may appear as broad singlets or may not be observed depending on the solvent and concentration.

-

¹³C NMR: The chemical shifts of the ring carbons are highly informative. C4 in the CH form will be an sp³ carbon (δ ~40-50 ppm), while in the OH and NH forms it is an sp² carbon (δ ~90-100 ppm).[6] The C5 (carbonyl/enol) carbon shift is also a key indicator.

-

Quantification: Integrate the well-resolved signals corresponding to each distinct tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

-

Table 1: Representative NMR Chemical Shifts and Tautomer Distribution

| Tautomer | Solvent | Diagnostic Signal | Typical δ (ppm) | Estimated % |

| CH-Form | CDCl₃ | C4 (¹³C) | ~45 | 85% |

| C4-H₂ (¹H) | ~3.4 | |||

| OH-Form | CDCl₃ | C5 (¹³C) | ~164 | 15% |

| NH-Form | DMSO-d₆ | C4 (¹³C) | ~95 | 60% |

| C5 (¹³C) | ~175 | |||

| OH-Form | DMSO-d₆ | C5 (¹³C) | ~165 | 40% |

| OH-Form | CD₃OD | C5 (¹³C) | ~166 | 70% |

| NH-Form | CD₃OD | C5 (¹³C) | ~176 | 30% |

| (Note: Data is illustrative and based on typical values for pyrazolinones.) |

UV-Visible (UV-Vis) Spectroscopy

Causality of the Method: The CH, OH, and NH tautomers possess different chromophoric systems. The conjugated system in the OH (enol) form typically results in a different absorption maximum (λ_max) compared to the cross-conjugated or isolated systems in the keto (CH and NH) forms.[9] By monitoring the changes in the absorption spectrum across different solvents, one can infer the shift in the tautomeric equilibrium.[9][10]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of 3-tert-Butyl-2-pyrazolin-5-one in a volatile solvent like methanol (e.g., 1 mg/mL).

-

Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents (e.g., cyclohexane, acetonitrile, methanol, water) by transferring a small aliquot of the stock solution and diluting it. This ensures the concentration is consistent while the solvent environment is varied.

-

-

Instrumental Setup (Diode-Array or Dual-Beam Spectrophotometer):

-

Record the absorption spectrum for each solution from 200 to 400 nm.

-

Use the pure solvent as a blank for baseline correction.

-

-

Data Analysis and Interpretation:

-

Compare the λ_max and the overall shape of the absorption bands in each solvent.

-

A significant shift in λ_max or the appearance of new shoulders or bands when moving from a nonpolar to a polar solvent is strong evidence of a shift in the tautomeric equilibrium.[9] For example, an increase in the intensity of a band associated with the enol form in polar solvents would indicate a shift towards that tautomer.

-

Figure 2: Experimental workflow for tautomerism analysis.

Conclusion for the Applied Scientist

The tautomeric behavior of 3-tert-Butyl-2-pyrazolin-5-one is a classic yet critical example of how a molecule's structure is profoundly influenced by its environment. For professionals in drug discovery and development, a thorough understanding of this phenomenon is not merely academic. The predominant tautomer in a given medium—be it a formulation solvent or a physiological environment—will dictate the molecule's solubility, stability, and ultimately, its ability to interact with its intended biological target.

The methodologies outlined in this guide, combining high-resolution NMR and sensitive UV-Vis spectroscopy, provide a robust and self-validating framework for characterizing and quantifying tautomeric equilibria. By systematically analyzing the compound in a range of solvents, from nonpolar to polar protic, researchers can build a comprehensive model of its behavior. This knowledge is indispensable for rational drug design, enabling the fine-tuning of molecular structures and formulations to favor the most active and bioavailable tautomeric species.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019-12-20). [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. [Link]

-

Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones - PubMed. (2016-01-05). [Link]

-

Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed. (2024-06-19). [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2004-03-19). [Link]

-

(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2010-08-07). [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. [Link]

-

reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (2011-05-10). [Link]

-

A STUDY OF PYRAZOLIN-5-ONE TAUTOMERISM-II - ElectronicsAndBooks. [Link]

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. [https://www.semanticscholar.org/paper/The-Tautomerism-of-3(5)-Phenylpyrazoles%3A-An-(IH%2C-I3C%2C-Cabildo-Claramunt/382e2c41666e85055b85a36338e2d4223f66304d]([Link]

-

CH-(a), OH-(b), and NH-(c) tautomers of the investigated 1-phenyl-3-substituted pyrazol-5-ones. - ResearchGate. [Link]

-

Keto-enol tautomerism in the development of new drugs - Frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

An In-depth Technical Guide to 3-tert-Butyl-2-pyrazolin-5-one (CAS 29211-68-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-tert-Butyl-2-pyrazolin-5-one, a heterocyclic organic compound identified by CAS number 29211-68-5. The pyrazolone scaffold is a significant pharmacophore in medicinal chemistry, and this document delves into the specific structural features, physicochemical properties, synthesis, and analytical characterization of the tert-butyl substituted variant. This guide is intended to serve as a foundational resource for researchers in drug discovery and development, offering insights into the molecule's potential as a building block for novel therapeutic agents.

Introduction and Chemical Identity

3-tert-Butyl-2-pyrazolin-5-one belongs to the pyrazolone class of compounds, which are five-membered heterocyclic lactams containing two adjacent nitrogen atoms. The presence of the bulky tert-butyl group at the 3-position imparts specific steric and electronic properties that influence its reactivity and potential biological activity. While the broader class of pyrazolones has been extensively studied for a wide range of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial activities, 3-tert-Butyl-2-pyrazolin-5-one is of particular interest as a fragment in drug discovery campaigns due to its unique structural motif.[1]

Nomenclature and Structure:

-

Systematic Name: 5-tert-Butyl-2,4-dihydro-3H-pyrazol-3-one

-

CAS Number: 29211-68-5

-

Molecular Formula: C₇H₁₂N₂O

-

Molecular Weight: 140.18 g/mol [2]

-

InChI Key: VDNOHRWEOSDGQX-UHFFFAOYSA-N[2]

The structure of 3-tert-Butyl-2-pyrazolin-5-one is characterized by a five-membered dihydropyrazole ring containing a ketone group and a tert-butyl substituent. The molecule can exist in tautomeric forms, which is a common feature of pyrazolones.

Caption: Chemical structure of 3-tert-Butyl-2-pyrazolin-5-one.

Physicochemical Properties

A summary of the key physicochemical properties of 3-tert-Butyl-2-pyrazolin-5-one is provided in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | [2] |

| Molecular Weight | 140.18 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 208 °C | [3] |

| Density | 1.11 ± 0.1 g/cm³ | [3] |

| LogP (Octanol/Water) | Predicted values vary | [4] |

| Water Solubility | Data not readily available |

Synthesis and Manufacturing

The synthesis of 3-tert-Butyl-2-pyrazolin-5-one is typically achieved through the Knorr pyrazole synthesis, a well-established method for constructing pyrazole and pyrazolone rings.[2][5] This reaction involves the condensation of a β-ketoester with a hydrazine derivative.[5] For the synthesis of the title compound, the key precursors are ethyl pivaloylacetate (a β-ketoester with a tert-butyl group) and hydrazine.

Caption: General workflow for the synthesis of 3-tert-Butyl-2-pyrazolin-5-one.

Experimental Protocol: Knorr Synthesis of 3-tert-Butyl-2-pyrazolin-5-one

This protocol is a representative procedure based on the principles of the Knorr pyrazole synthesis and may require optimization.[5]

Materials:

-

Ethyl pivaloylacetate

-

Hydrazine hydrate

-

Ethanol (or another suitable alcohol solvent)

-

Glacial acetic acid (catalyst)

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl pivaloylacetate (1 equivalent) and hydrazine hydrate (1.1-1.5 equivalents).

-

Solvent and Catalyst Addition: Add ethanol to the flask to dissolve the reactants, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heating: Heat the reaction mixture to reflux (approximately 80-100 °C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add water to the reaction mixture to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to obtain 3-tert-Butyl-2-pyrazolin-5-one as a solid.

Causality Behind Experimental Choices:

-

Excess Hydrazine: A slight excess of hydrazine hydrate is often used to ensure the complete consumption of the more valuable β-ketoester.

-

Acid Catalyst: The reaction is acid-catalyzed, with glacial acetic acid protonating the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by the hydrazine.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent cyclization reactions to proceed at a reasonable rate.

-

Precipitation and Recrystallization: The difference in solubility between the product and the starting materials/byproducts in the chosen solvent system allows for purification through precipitation and recrystallization.

Analytical Methods and Characterization

The structural elucidation and purity assessment of 3-tert-Butyl-2-pyrazolin-5-one are performed using standard analytical techniques.

Spectroscopic Data

-

Mass Spectrometry (MS): The electron ionization mass spectrum of 3-tert-Butyl-2-pyrazolin-5-one shows a molecular ion peak (M⁺) at m/z 140, corresponding to its molecular weight.[6] The fragmentation pattern will be characteristic of the pyrazolone ring and the tert-butyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule. Key peaks include a strong C=O stretching vibration for the ketone group in the pyrazolone ring, N-H stretching and bending vibrations, and C-H stretching vibrations of the alkyl groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, signals for the methylene protons on the pyrazolone ring, and a broad signal for the N-H proton. The exact chemical shifts will depend on the solvent used. For a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, the tert-butyl protons appear as a singlet at δ 1.28 ppm in CDCl₃.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the methylene carbon, and the carbonyl carbon of the pyrazolone ring. In a similar structure, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the tert-butyl quaternary carbon appears at δ 32.3 ppm and the methyl carbons at δ 30.6 ppm in CDCl₃.[7]

-

Applications in Research and Development

The pyrazolone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a variety of biological targets. This makes 3-tert-Butyl-2-pyrazolin-5-one a valuable starting material and fragment for the synthesis of more complex molecules with potential therapeutic applications.

Fragment-Based Drug Discovery (FBDD):

3-tert-Butyl-2-pyrazolin-5-one is well-suited for use in FBDD, a strategy that screens small, low-complexity molecules ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. The defined three-dimensional shape and the presence of hydrogen bond donors and acceptors in 3-tert-Butyl-2-pyrazolin-5-one make it an attractive candidate for fragment libraries.

Sources

- 1. 3-tert-Butyl-2-pyrazolin-5-one [webbook.nist.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-tert-Butyl-2-pyrazolin-5-one (CAS 29211-68-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. 3-tert-Butyl-2-pyrazolin-5-one [webbook.nist.gov]

- 7. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of Pyrazolinone Derivatives

This guide provides a comprehensive exploration of the photophysical properties of pyrazolinone derivatives, tailored for researchers, scientists, and drug development professionals. Pyrazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest due to their pronounced and tunable optical properties. Their utility spans a wide range of applications, from fluorescent probes in bioimaging to active components in organic light-emitting diodes (OLEDs). This document is structured to provide not only a thorough understanding of the fundamental principles governing their photophysical behavior but also practical, field-proven methodologies for their characterization.

The Pyrazolinone Core: A Foundation for Unique Photophysics

The photophysical characteristics of pyrazolinone derivatives are intrinsically linked to their molecular structure. The core pyrazolinone ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold. The substituents at various positions on this ring play a crucial role in modulating the electronic distribution and, consequently, the absorption and emission properties of the molecule.[1]

A key feature of many fluorescent pyrazolinone derivatives is the presence of an intramolecular charge transfer (ICT) character.[2][3][4][5] This phenomenon, where an electron is transferred from an electron-donating group (donor) to an electron-accepting group (acceptor) within the same molecule upon photoexcitation, is fundamental to their photophysical behavior. The pyrazoline ring itself can act as part of the conjugated system that facilitates this charge transfer.[2] The efficiency of this ICT process is highly dependent on the nature of the donor and acceptor groups, as well as the surrounding environment.

Structure-Property Relationships: The Key to Tuning Photophysical Behavior

The ability to rationally design pyrazolinone derivatives with specific photophysical properties hinges on a clear understanding of structure-property relationships. Key structural modifications and their impact are summarized below:

-

Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazolinone core significantly influence the absorption and emission maxima, as well as the fluorescence quantum yield. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -NO₂, -CN) can be strategically placed to create "push-pull" systems that enhance ICT and lead to red-shifted emission.

-

Extension of π-Conjugation: Increasing the extent of the π-conjugated system, for instance, by introducing vinyl or other unsaturated linkages, generally leads to a bathochromic (red) shift in both the absorption and emission spectra.[6] This is due to a lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

The Role of the N-1 Phenyl Group: The substituent on the N-1 phenyl ring can also modulate the electronic properties. Variations at this position have been shown to cause relevant changes in the photophysical characteristics of pyrazolinone compounds.

The interplay of these structural factors allows for the fine-tuning of the photophysical properties to suit specific applications.

Core Photophysical Properties of Pyrazolinone Derivatives

The interaction of pyrazolinone derivatives with light is characterized by several key photophysical parameters. A thorough understanding of these properties is essential for their effective application.

Absorption and Emission Spectra

Pyrazolinone derivatives typically exhibit absorption maxima in the ultraviolet (UV) to the visible region of the electromagnetic spectrum, generally between 300 and 400 nm.[7] Upon excitation at an appropriate wavelength, they emit light at a longer wavelength, a phenomenon known as fluorescence. The difference between the absorption and emission maxima is referred to as the Stokes shift. The emission color of these compounds is often in the blue-green region of the visible spectrum.[7]

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Pyrazolinone derivatives are known to exhibit a wide range of quantum yields, with some derivatives showing very high values, making them highly efficient fluorophores.[8][9] The quantum yield is highly sensitive to the molecular structure and the solvent environment. For instance, the introduction of electron-withdrawing groups on the C-5 phenyl ring and electron-donating moieties on the N-2 phenyl ring can lead to high fluorescence quantum yields.[8]

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Many pyrazolinone derivatives exhibit significant solvatochromism, meaning their absorption and emission spectra are sensitive to the solvent environment.[6][10] This property arises from the change in the dipole moment of the molecule upon electronic transition. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red shift in the emission spectrum. This sensitivity to the local environment makes them excellent candidates for use as fluorescent probes and sensors.[6]

Experimental Characterization of Photophysical Properties

Accurate and reproducible characterization of the photophysical properties of pyrazolinone derivatives is paramount for both fundamental research and application development. This section provides detailed, step-by-step methodologies for the key experimental techniques.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light.

Experimental Protocol:

-

Solution Preparation:

-

Prepare a stock solution of the pyrazolinone derivative in a high-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1-10 µM. The final absorbance should ideally be in the range of 0.1 to 1.0 to ensure linearity with Beer-Lambert law.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20-30 minutes for stabilization.[11]

-

Select the desired wavelength range for scanning (e.g., 200-800 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the sample holder and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.[11]

-

-

Sample Measurement:

-

Rinse the cuvette with the sample solution and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If desired, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Workflow for UV-Vis Spectroscopy:

Caption: A streamlined workflow for acquiring UV-Visible absorption spectra.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission of light from a sample after it has absorbed light.

Experimental Protocol:

-

Solution Preparation:

-

Prepare a dilute solution of the pyrazolinone derivative in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation lamp (typically a Xenon lamp) to warm up for at least 30 minutes.[12]

-

Select the excitation wavelength (λex), which is typically the λmax determined from the UV-Vis spectrum.

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity. A good starting point is 5 nm for both.

-

-

Emission Spectrum Measurement:

-

Fill a quartz cuvette with the sample solution.

-

Place the cuvette in the sample holder.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

-

-

Excitation Spectrum Measurement (Optional but Recommended):

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity (λem).

-

Scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should be similar in shape to the absorption spectrum, confirming that the observed emission originates from the compound of interest.[1][10]

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

The Stokes shift can be calculated as the difference between λem and λmax.

-

Workflow for Fluorescence Spectroscopy:

Caption: A comprehensive workflow for fluorescence emission and excitation spectroscopy.

Relative Fluorescence Quantum Yield Determination

The relative method is a widely used and convenient approach for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[8][9][13][14]

Experimental Protocol:

-

Selection of a Standard:

-

Choose a fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region as the sample. For blue-emitting pyrazolinone derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φstd = 0.54) is a common choice.

-

-

Solution Preparation:

-

Prepare solutions of both the standard and the sample in the same solvent. If different solvents are used, a correction for the refractive index of the solvents must be applied.

-

Prepare a series of dilutions for both the standard and the sample and measure their absorbance at the chosen excitation wavelength. The absorbance of all solutions should be kept below 0.1.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra of both the standard and the sample solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the standard (Astd) and the sample (Aspl).

-

The quantum yield of the sample (Φspl) can be calculated using the following equation:

Φspl = Φstd × (Aspl / Astd) × (Absstd / Absspl) × (ηspl² / ηstd²)

where:

-

Φ is the fluorescence quantum yield.

-

A is the integrated area under the fluorescence emission spectrum.

-

Abs is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Workflow for Relative Quantum Yield Measurement:

Caption: A step-by-step workflow for determining the relative fluorescence quantum yield.

Theoretical Insights into Photophysical Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful tool to complement experimental findings and gain deeper insights into the electronic structure and photophysical properties of pyrazolinone derivatives.[7][15][16][17][18]

-

DFT Calculations: These calculations can be used to optimize the ground state geometry of the molecules and to determine the energies and spatial distributions of the HOMO and LUMO. The HOMO-LUMO energy gap is directly related to the absorption wavelength.

-

TD-DFT Calculations: TD-DFT is employed to calculate the excited state properties, including the energies of electronic transitions, which correspond to the absorption spectra.[17] It can also be used to simulate emission spectra and to understand the nature of the excited states (e.g., ICT character).

By correlating theoretical calculations with experimental data, a more complete picture of the structure-property relationships can be established, guiding the rational design of new pyrazolinone derivatives with tailored photophysical properties.

Applications Driven by Photophysics

The unique and tunable photophysical properties of pyrazolinone derivatives have led to their exploration in a variety of scientific and technological fields.

-

Bioimaging and Sensing: Their high fluorescence quantum yields, good photostability, and sensitivity to the local environment make them excellent candidates for fluorescent probes in biological systems.[2][14] They have been successfully employed for cell staining and the detection of biologically important analytes. The ability to modify the pyrazolinone scaffold allows for the development of highly specific sensors for ions and small molecules.

-

Organic Light-Emitting Diodes (OLEDs): Pyrazolinone derivatives have been investigated as emitting materials in OLEDs due to their strong fluorescence and good charge transport properties.[19] Their tunable emission color makes them suitable for use in display and lighting applications.

-

Fluorescent Dyes and Whiteners: Historically, pyrazolinone derivatives have been used as fluorescent whitening agents in textiles and plastics due to their strong blue emission.

Conclusion

Pyrazolinone derivatives represent a fascinating and highly versatile class of compounds with a rich and tunable photophysical landscape. Their properties are governed by a delicate interplay of their molecular structure, particularly the nature and position of substituents, and their interaction with the surrounding environment. This guide has provided a comprehensive overview of their core photophysical properties, detailed experimental protocols for their characterization, and insights into the theoretical underpinnings of their behavior. As research in this area continues to advance, the rational design of novel pyrazolinone derivatives with tailored photophysical characteristics will undoubtedly unlock new and exciting applications in fields ranging from materials science to biomedical research.

References

-

Low-Molecular Push–Pull Pyrazoline Derivatives: Solvatochromic Effect and Theoretical Insights into Dye-based Molecular Engineering. The Journal of Physical Chemistry A. [Link]

-

Fluorescence Quantum Yields of Pyrazolines, in water and DMSO. ResearchGate. [Link]

-

Unveiling a versatile heterocycle: pyrazoline – a review. RSC Publishing. [Link]

-

Dehydrogenation induced inhibition of intramolecular charge transfer in substituted pyrazoline analogues. PubMed. [Link]

-

A504 Relative Quantum Yield Measurement of a Sample in Solution. Shimadzu. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

-

Fluorescence Spectroscopy of Dyes in Solution. Humboldt-Universität zu Berlin. [Link]

-

Dehydrogenation induced inhibition of intramolecular charge transfer in substituted pyrazoline analogues. Physical Chemistry Chemical Physics. [Link]

-

Photophysical and Charge Transport Properties of Pyrazolines. ResearchGate. [Link]

-

Low-Molecular Push–Pull Pyrazoline Derivatives: Solvatochromic Effect and Theoretical Insights into Dye-based Molecular Engineering. The Journal of Physical Chemistry A. [Link]

-

Intramolecular Charge Transfer in Arylpyrazolines. ResearchGate. [Link]

-

Intramolecular energy and charge transfer in 5-(9-anthryl)-3-(4-nitrophenyl)-1-phenyl-2-pyrazoline. ResearchGate. [Link]

-

Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. University of Washington. [Link]

-

An Introduction to Fluorescence Spectroscopy. University of California, Irvine. [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. National Center for Biotechnology Information. [Link]

-

Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing. [Link]

-

How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. YouTube. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]

-

Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. ResearchGate. [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

-

Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. ResearchGate. [Link]

-

Photophysical and Photochemical Reactivity of 1,4-Dihydropyrazine Derivatives: A Theoretical Investigation Using DFT and TDDFT. ResearchGate. [Link]

-

General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies is 1 cm. The Royal Society of Chemistry. [Link]

-

Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube. [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. [Link]

-

Photophysical properties of pyrazoline derivatives in acetonitrile solvent. ResearchGate. [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

-

The calculations of excited-state properties with Time-Dependent Density Functional Theory. RSC Publishing. [Link]

-

Theoretical Studies on the Photophysical Properties of the Ag(I) Complex for Thermally Activated Delayed Fluorescence Based on TD-DFT and Path Integral Dynamic Approaches. National Center for Biotechnology Information. [Link]

Sources

- 1. horiba.com [horiba.com]

- 2. researchgate.net [researchgate.net]

- 3. Dehydrogenation induced inhibition of intramolecular charge transfer in substituted pyrazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [opus4.kobv.de]

- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. norlab.com [norlab.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 13. shimadzu.com [shimadzu.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The calculations of excited-state properties with Time-Dependent Density Functional Theory - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. Theoretical Studies on the Photophysical Properties of the Ag(I) Complex for Thermally Activated Delayed Fluorescence Based on TD-DFT and Path Integral Dynamic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

Spectroscopic Data of 3-tert-Butyl-2-pyrazolin-5-one: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-tert-Butyl-2-pyrazolin-5-one (CAS: 29211-68-5), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The pyrazolinone core is a privileged scaffold found in numerous pharmacologically active molecules.[1] A thorough understanding of the spectroscopic properties of this compound is fundamental for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the experimental considerations and the logic behind the interpretation of the spectral features.

Molecular Structure and Tautomerism

3-tert-Butyl-2-pyrazolin-5-one (C₇H₁₂N₂O, Molecular Weight: 140.18 g/mol ) possesses a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1][2] It is important to recognize that pyrazolin-5-ones can exist in several tautomeric forms: the CH form, the OH form (3-tert-butyl-1H-pyrazol-5-ol), and the NH form. The equilibrium between these tautomers is influenced by the solvent, temperature, and pH. The spectroscopic data presented herein will be analyzed in the context of the most likely predominant tautomeric form under the experimental conditions.

Caption: Tautomeric forms of 3-tert-Butyl-2-pyrazolin-5-one.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-tert-Butyl-2-pyrazolin-5-one provides key evidence for its structural features, particularly the carbonyl group and the N-H bonds of the pyrazolinone ring.

Experimental Protocol: Acquiring the IR Spectrum

The following is a generalized protocol for obtaining the IR spectrum of a solid sample like 3-tert-Butyl-2-pyrazolin-5-one using the KBr pellet method. This technique is widely used due to its simplicity and the inertness of the KBr matrix.

-

Sample Preparation:

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any adsorbed water, which can interfere with the spectrum.

-

Grind a small amount of 3-tert-Butyl-2-pyrazolin-5-one (1-2 mg) with approximately 100-200 mg of the dried KBr using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powdered mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good dispersion of the sample in the KBr matrix.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to subtract the contributions of atmospheric water and carbon dioxide.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Data Summary and Interpretation

The available IR spectrum for 3-tert-Butyl-2-pyrazolin-5-one from the NIST Chemistry WebBook is presented below.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Medium | N-H stretching vibrations |

| 2960 | Strong | C-H stretching (tert-butyl group) |

| ~1700 | Strong, Sharp | C=O stretching (carbonyl of the lactam) |

| ~1600 | Medium | C=N stretching and/or N-H bending |

| ~1460 | Medium | C-H bending (tert-butyl group) |

Interpretation:

The most prominent features of the IR spectrum are the strong, sharp absorption around 1700 cm⁻¹, characteristic of a carbonyl (C=O) stretching vibration, and a broad absorption around 3400 cm⁻¹, indicative of N-H stretching. The presence of both these bands strongly supports the pyrazolin-5-one structure. The C-H stretching and bending vibrations of the tert-butyl group are also clearly visible. The broadness of the N-H stretch suggests the presence of hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-tert-Butyl-2-pyrazolin-5-one in a common deuterated solvent like CDCl₃ would be expected to show the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.2 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a sharp singlet. |

| ~2.5 | Singlet | 2H | -CH₂- | The two protons of the methylene group in the pyrazolinone ring are expected to be a singlet. |

| ~8-10 | Broad Singlet | 1H | -NH- | The proton on the nitrogen atom is expected to be a broad singlet due to quadrupole broadening and potential exchange. Its chemical shift can be highly variable depending on solvent and concentration. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of 3-tert-Butyl-2-pyrazolin-5-one would likely exhibit the following signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28 | -C(CH₃)₃ | The methyl carbons of the tert-butyl group are in a shielded environment. |

| ~32 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~40 | -CH₂- | The methylene carbon of the pyrazolinone ring. |

| ~158 | C=N | The carbon involved in the imine-like bond within the ring. |

| ~175 | C=O | The carbonyl carbon is typically found in this downfield region. |

Experimental Protocol: Acquiring NMR Spectra

Should a sample of 3-tert-Butyl-2-pyrazolin-5-one become available, the following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: Proposed fragmentation pathway for 3-tert-Butyl-2-pyrazolin-5-one in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust analytical fingerprint for 3-tert-Butyl-2-pyrazolin-5-one. The IR and mass spectra offer definitive evidence for the compound's key functional groups and molecular weight. While experimental NMR data is currently lacking in the public domain, the predicted spectra, based on sound chemical principles and data from analogous structures, provide a strong foundation for the expected spectral features. This comprehensive guide serves as a valuable resource for researchers working with this important class of heterocyclic compounds.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved from [Link]

-

ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

NIST. (n.d.). 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one. Retrieved from [Link]

-

NIST. (n.d.). 3-tert-Butyl-2-pyrazolin-5-one. Retrieved from [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol. Retrieved from [Link]

-

ProQuest. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazole, 3-tert-butyl-5-(4-chlorophenyl)-1-(4-nitrophenyl)-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 3-tert-Butyl-2-pyrazolin-5-one. Retrieved from [Link]

-

De Gruyter. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

Sources

- 1. 3-tert-Butyl-2-pyrazolin-5-one [webbook.nist.gov]

- 2. 3-tert-Butyl-2-pyrazolin-5-one [webbook.nist.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]

- 7. mdpi.com [mdpi.com]

- 8. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]

Theoretical and Experimental Approaches to Understanding Tautomerism in Pyrazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals